molecular formula C15H16N4O2 B6101535 3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one

3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one

Cat. No.: B6101535
M. Wt: 284.31 g/mol
InChI Key: MRMWJLDKBFISID-UHFFFAOYSA-N
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Description

3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one is a complex organic compound that features both imidazole and quinazolinone moieties. These structural motifs are significant in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Properties

IUPAC Name

3-[2-hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-10-4-3-5-11-13(10)17-9-19(15(11)21)8-12(20)14-16-6-7-18(14)2/h3-7,9,12,20H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRMWJLDKBFISID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(C3=NC=CN3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the quinazolinone framework. The final step involves the coupling of these two moieties under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline derivative.

    Substitution: The methyl group on the quinazolinone can undergo electrophilic substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a saturated imidazoline derivative.

    Substitution: Formation of halogenated quinazolinone derivatives.

Scientific Research Applications

3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinazolinone moiety can interact with DNA or proteins, disrupting their normal function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-Hydroxy-2-(1-methylimidazol-2-yl)ethyl]-8-methylquinazolin-4-one is unique due to its combined imidazole and quinazolinone moieties, which allow it to interact with a broader range of biological targets compared to compounds with only one of these moieties. This dual functionality enhances its potential as a therapeutic agent and a research tool.

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